molecular formula C9H9F2NO2 B1298985 3,4-Difluoro-d-phenylalanine CAS No. 249648-08-6

3,4-Difluoro-d-phenylalanine

Cat. No.: B1298985
CAS No.: 249648-08-6
M. Wt: 201.17 g/mol
InChI Key: PRAWYXDDKCVZTL-MRVPVSSYSA-N
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Description

3,4-Difluoro-d-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. In this compound, two hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 3 and 4 positions. This modification imparts unique properties to the molecule, making it valuable in various scientific and industrial applications. The compound is chiral and exists in the ® configuration .

Scientific Research Applications

3,4-Difluoro-d-phenylalanine has significant applications in various fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Incorporated into proteins to study protein folding, stability, and interactions.

    Medicine: Investigated for its potential as an enzyme inhibitor and therapeutic agent.

    Industry: Employed in the development of pharmaceuticals and diagnostic probes.

Safety and Hazards

The safety data sheet for a similar compound, N-Boc-3,4-difluoro-D-phenylalanine, advises wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Biochemical Analysis

Biochemical Properties

3,4-Difluoro-d-phenylalanine plays a crucial role in biochemical reactions, particularly in the study of enzyme interactions and protein synthesis. This compound interacts with several enzymes and proteins, including phenylalanine hydroxylase and phenylalanine ammonia-lyase. Phenylalanine hydroxylase converts phenylalanine to tyrosine, while phenylalanine ammonia-lyase catalyzes the conversion of phenylalanine to cinnamic acid. The presence of fluorine atoms in this compound can influence the binding affinity and catalytic activity of these enzymes, providing insights into enzyme-substrate interactions and the effects of fluorine substitution on enzyme function .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase, which converts tyrosine to L-DOPA, a precursor of dopamine. By influencing the levels of neurotransmitters, this compound can impact cell signaling pathways and alter gene expression patterns. Additionally, the incorporation of this compound into proteins can affect protein folding, stability, and interactions with other biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity. For example, this compound can act as a competitive inhibitor of phenylalanine hydroxylase, reducing the conversion of phenylalanine to tyrosine. Additionally, the presence of fluorine atoms can enhance the stability of the compound, making it less susceptible to degradation and increasing its bioavailability. These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, allowing for prolonged studies of its effects on cellular function. Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, although the magnitude of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter synthesis and improve cognitive function. At higher doses, this compound may exhibit toxic effects, including neurotoxicity and disruptions in cellular metabolism. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced. These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylalanine and tyrosine metabolic pathways. This compound can be converted to fluorinated derivatives of tyrosine and cinnamic acid through the action of phenylalanine hydroxylase and phenylalanine ammonia-lyase, respectively. These metabolic pathways are essential for the synthesis of neurotransmitters and other bioactive molecules. The presence of fluorine atoms can alter the metabolic flux and levels of metabolites, providing insights into the effects of fluorine substitution on metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via amino acid transporters, such as the large neutral amino acid transporter. Once inside the cell, this compound can be incorporated into proteins or metabolized into other bioactive compounds. The distribution of this compound within tissues can be influenced by its binding to transport proteins and its affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, endoplasmic reticulum, or mitochondria, through post-translational modifications or interactions with targeting signals. The localization of this compound within these compartments can influence its interactions with enzymes and other biomolecules, ultimately affecting its biochemical properties and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the chemical synthesis route, where a precursor compound undergoes selective fluorination under controlled reaction conditions . Enzymatic methods, such as those involving fluorinase enzymes, have also been explored for the synthesis of fluorinated compounds, offering mild and selective fluorination .

Industrial Production Methods: Industrial production of 3,4-Difluoro-d-phenylalanine often relies on chemical synthesis due to its scalability and cost-effectiveness. The process involves the use of fluorinating agents and catalysts to achieve high yields and purity. Enzymatic synthesis, while promising, is still under research for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-d-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Comparison with Similar Compounds

  • 3,4-Difluoro-l-phenylalanine
  • 2,4-Difluoro-d-phenylalanine
  • 3,5-Difluoro-d-phenylalanine

Comparison: 3,4-Difluoro-d-phenylalanine is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. Compared to other fluorinated phenylalanines, it offers better stability and bioavailability, making it more suitable for certain applications. The presence of fluorine atoms at the 3 and 4 positions also influences its reactivity and interaction with molecular targets .

Properties

IUPAC Name

(2R)-2-amino-3-(3,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAWYXDDKCVZTL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351994
Record name 3,4-difluoro-d-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249648-08-6
Record name 3,4-difluoro-d-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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